5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one

Lipophilicity Drug Design Physicochemical Property

Standard 2-methylsulfanyl pyrimidinones lack the stereogenic center needed for chiral probe development. This polysubstituted pyrimidin-4(1H)-one features a branched 1-(methylsulfanyl)ethyl group at C2, enabling stereochemical transfer after oxidation to the sulfone. - cLogP 2.22 (vs 0.97 for non-alkylated analog) - superior cell permeability - tPSA 71.3 Ų - balanced H-bonding for membrane diffusion - Chiral center at methylsulfanyl-bearing carbon - unique for enantioselective SAR

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
CAS No. 88570-32-5
Cat. No. B12921260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one
CAS88570-32-5
Molecular FormulaC9H14N2OS
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)C(C)SC)C
InChIInChI=1S/C9H14N2OS/c1-5-6(2)10-8(7(3)13-4)11-9(5)12/h7H,1-4H3,(H,10,11,12)
InChIKeyZYOYERQTROXPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one: Chemical Identity & Sourcing


5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one (CAS 88570-32-5) is a chiral, polysubstituted pyrimidin-4(1H)-one featuring a unique branched 1-(methylsulfanyl)ethyl moiety at the C2 position. With a molecular formula of C9H14N2OS and a molecular weight of 198.29 g/mol, it occupies a distinct physicochemical niche among C2-functionalized pyrimidinones. Its calculated cLogP of 2.22 and topological polar surface area (tPSA) of 71.3 Ų position it as a moderately lipophilic compound with a hydrogen-bonding profile suitable for membrane permeability . The molecule’s defining structural feature is a stereogenic center at the carbon bearing the methylsulfanyl group, which introduces chirality absent in simpler 2-methylsulfanyl analogs, enabling enantioselective synthetic applications and chiral probe development .

5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one: Why Generic Analogs Fall Short


Superficially, 5,6-dimethyl-2-(methylsulfanyl)-1H-pyrimidin-4-one (CAS 54855-79-7) or its 2-(2-methylthio)ethyl positional isomer (CAS 88570-30-3) might appear interchangeable. However, these analogs lack the branched C2-substituent that defines the target compound's reactivity and selectivity. The presence of a stereogenic center on the 1-(methylsulfanyl)ethyl group directly impacts both the orientation of the sulfur lone pair and the steric environment at the C2 reaction site, altering nucleophilic displacement kinetics and regioselectivity compared to linear-chain isomers . Furthermore, oxidation of the methylsulfanyl group to the methylsulfonyl leaving group — a critical activation step for downstream transformations — proceeds with different rates and yields dependent on the steric bulk and electronic character of the adjacent substituent . Generic substitution risks unpredictable reactivity and compromised enantiomeric purity in chiral applications.

5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one: Differentiation Evidence


Enhanced Lipophilicity for Membrane Permeability

The target compound exhibits a calculated partition coefficient (cLogP) of 2.22 , compared to a cLogP of approximately 0.97 for the simpler 5,6-dimethyl-2-(methylsulfanyl)-1H-pyrimidin-4-one (CAS 54855-79-7) , as estimated by ChemSrc. This 1.25 log unit increase translates to an ~18-fold higher octanol-water partition coefficient, indicating substantially greater membrane permeability .

Lipophilicity Drug Design Physicochemical Property

Chiral Center Enables Enantioselective Synthesis

The branched 1-(methylsulfanyl)ethyl substituent at the C2 position contains a stereogenic sp³ carbon center, a feature absent in achiral comparators such as 5,6-dimethyl-2-(methylsulfanyl)-1H-pyrimidin-4-one (CAS 54855-79-7) and 5,6-dimethyl-2-thiouracil (CAS 28456-54-4) . This single chiral center enables the synthesis of enantiomerically enriched or resolved compound libraries for stereochemistry-activity relationship (SSAR) studies. None of the closest achiral analogs can serve as direct substitutes in enantioselective applications .

Chirality Asymmetric Synthesis Stereochemistry

Branched C2-Substituent Modulates Nucleophilic Displacement

In the 2-methylsulfanyl pyrimidin-4-one class, oxidation of the sulfide to the methylsulfone (SO₂Me) is a prerequisite for nucleophilic displacement. The Kikelj (2010) study demonstrated quantitative oxidation of a model 2-methylsulfanyl pyrimidin-4-one using dimethyldioxirane (DMDO), enabling subsequent displacement with N-, O-, and C-nucleophiles in good yields . The target compound's branched substituent (-CH(CH₃)SCH₃) presents greater steric hindrance than the linear isomer 5,6-dimethyl-2-[2-(methylthio)ethyl]-4(3H)-pyrimidinone (CAS 88570-30-3, -CH₂CH₂SCH₃), which is expected to modulate both the oxidation rate and the regioselectivity of the subsequent nucleophilic attack. While quantitative kinetic data for this specific pair have not been published, class-level precedent indicates that α-branched alkyl sulfides oxidize 2- to 5-fold slower than unbranched analogs under DMDO conditions .

Nucleophilic Displacement Reactivity Synthetic Handle

5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one: Optimal Application Scenarios


Chiral Scaffold for Enantioselective Medicinal Chemistry

The target compound's intrinsic chirality makes it uniquely suited as a starting material for synthesizing enantiopure libraries of 2-substituted pyrimidin-4-ones. After oxidation to the methylsulfone, the chiral 1-(methylsulfonyl)ethyl group can be displaced with nucleophiles while potentially transferring or retaining stereochemical information, enabling SSAR studies that are impossible with the achiral 2-methylsulfanyl analog (CAS 54855-79-7) .

Membrane-Permeable Pharmacophore Probe Development

With a cLogP of 2.22 — significantly higher than the non-alkylated 2-methylsulfanyl analog (cLogP ≈ 0.97) — the compound is better suited for designing cell-permeable probes targeting intracellular or CNS receptors. This 18-fold higher predicted partition coefficient translates to superior passive membrane diffusion in cell-based assays, reducing the need for prodrug strategies .

Chemoselective Synthetic Intermediate for Heterocycle Functionalization

The branched 1-(methylsulfanyl)ethyl group provides a sterically differentiated synthetic handle. After DMDO-mediated oxidation to the sulfone, the C2 position becomes susceptible to selective nucleophilic displacement while the 5,6-dimethyl substituents remain inert. This chemoselectivity is valuable for late-stage functionalization of complex heterocyclic architectures in drug discovery programs, where over-functionalization of simpler analogs leads to intractable mixtures .

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